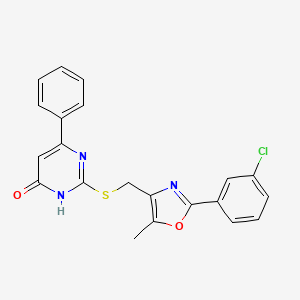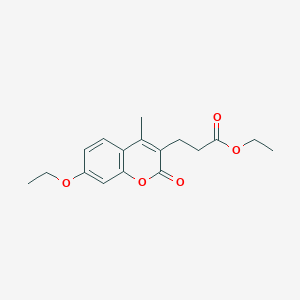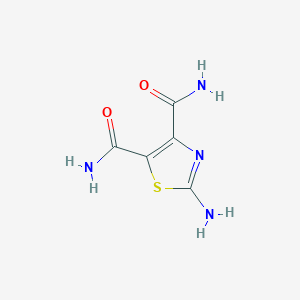
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol, commonly known as CMOP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CMOP is a promising candidate for the development of new drugs as it exhibits a range of biochemical and physiological effects that have been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Anticancer Properties
The thiophene moiety present in the compound is known to exhibit anticancer properties . Research into thiophene derivatives has shown potential in developing new anticancer drugs. The specific structure of this compound could be explored for its efficacy against certain types of cancer cells, with a focus on understanding its mechanism of action and potential therapeutic index.
Anti-Inflammatory and Analgesic Development
Compounds with a thiophene ring have been reported to possess anti-inflammatory and analgesic activities . This compound could be synthesized and tested for these properties, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) or analgesics with improved safety profiles.
Antimicrobial and Antifungal Agents
Thiophene derivatives are also known for their antimicrobial and antifungal effects . The compound could be part of a study to create new antimicrobial agents that can be used to treat various bacterial and fungal infections, especially those resistant to current treatments.
Material Science: Organic Semiconductors
The presence of a thiophene ring suggests that this compound could have applications in material science, particularly in the development of organic semiconductors . Its potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) could be investigated, which might lead to advancements in electronic devices.
Neuroprotective Drug Research
Thiazole derivatives, which are structurally similar to thiophene, have shown neuroprotective properties . This compound could be researched for its potential neuroprotective effects, which might contribute to treatments for neurodegenerative diseases or brain injuries.
Dental Anesthetics
Given that certain thiophene derivatives are used as dental anesthetics in Europe, this compound’s potential application in this area could be explored . Its effectiveness and safety as a local anesthetic could be assessed, possibly leading to its use in dental procedures.
Corrosion Inhibition in Industrial Chemistry
Thiophene derivatives are utilized as corrosion inhibitors . The compound could be tested for its ability to prevent corrosion in various industrial applications, which would be valuable for extending the life of metal structures and machinery.
Eigenschaften
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-18(23-20(27-13)15-8-5-9-16(22)10-15)12-28-21-24-17(11-19(26)25-21)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHUVDRMXBCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)



![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)

![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2915401.png)
